Oleoside

Übersicht

Beschreibung

Oleoside is a secoiridoid glycoside predominantly found in the Oleaceae family, particularly in the olive tree (Olea europaea). This compound is a significant component of olive oil and olive leaves, contributing to their health benefits and characteristic bitter taste. This compound and its derivatives, such as oleuropein, are known for their antioxidant, anti-inflammatory, and antimicrobial properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Oleoside can be synthesized through the enzymatic hydrolysis of oleuropein, a more complex secoiridoid glycoside. The process involves the use of β-glucosidase enzymes, which cleave the glycosidic bond in oleuropein, yielding this compound and other by-products .

Industrial Production Methods: In an industrial setting, this compound is typically extracted from olive leaves and fruits. The extraction process involves crushing the plant material, followed by solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound .

Analyse Chemischer Reaktionen

Chemical Reactions of Oleoside

This compound undergoes several significant chemical reactions, which can be categorized as follows:

Oxidation Reactions

This compound can be oxidized to form various aldehydes, which serve as reactive intermediates in the biosynthesis of other secoiridoids. Common oxidizing agents used in these reactions include:

-

Hydrogen peroxide

-

Potassium permanganate

Products of Oxidation:

-

This compound aldehydes

Hydrolysis Reactions

Enzymatic hydrolysis is a key reaction for this compound, often catalyzed by β-glucosidase enzymes. This reaction breaks down this compound into simpler phenolic compounds, notably hydroxytyrosol.

Common Hydrolytic Enzymes:

-

β-glucosidase

-

Esterases

Products of Hydrolysis:

-

Hydroxytyrosol

Esterification Reactions

This compound can also undergo esterification, forming esters with various acids. This reaction contributes to the structural diversity of this compound derivatives.

Common Conditions for Esterification:

-

Acidic conditions

-

Presence of alcohols

Products of Esterification:

-

Various esters derived from this compound

Detailed Research Findings

The following table summarizes key findings related to the chemical reactions of this compound:

Stability and Degradation

Research indicates that this compound exhibits varying stability under different conditions. For instance, studies have shown that oleuropein (a precursor compound) degrades into this compound derivatives over time when exposed to heat and humidity. The degradation kinetics reveal that at elevated temperatures, the half-life of oleuropein significantly decreases, leading to increased formation of hydroxytyrosol and other derivatives.

Biological Implications

The chemical transformations of this compound not only affect its stability but also its biological activity. For instance, the hydrolysis of this compound to hydroxytyrosol enhances its antioxidant capacity, which is beneficial for reducing oxidative stress in biological systems.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

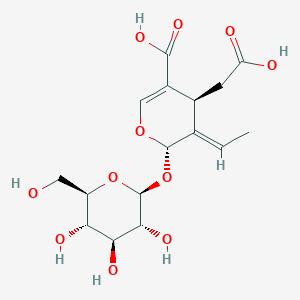

Oleoside is a glycosylated derivative of oleuropein, primarily known for its antioxidant and anti-inflammatory properties. Its structure includes a glucose moiety linked to a phenolic backbone, which contributes to its biological activities. Understanding the chemical properties of this compound is crucial for its application in research.

Pharmacological Applications

1. Antioxidant Activity

this compound exhibits significant antioxidant properties, which are vital for combating oxidative stress in biological systems. Studies have shown that this compound can scavenge free radicals and protect cells from oxidative damage, making it a candidate for preventing diseases associated with oxidative stress, such as cardiovascular diseases and cancer .

2. Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. This suggests its potential use in managing inflammatory conditions such as arthritis and other chronic inflammatory diseases .

3. Anticancer Properties

this compound has demonstrated antiproliferative effects on various cancer cell lines. For instance, studies reported that this compound inhibited the growth of MCF-7 breast cancer cells by inducing apoptosis and blocking cell cycle progression . This positions this compound as a potential therapeutic agent in cancer treatment.

4. Cardiovascular Health

The consumption of olive-derived compounds like this compound is linked to improved cardiovascular health. This compound's ability to modulate lipid metabolism and reduce blood pressure has been documented in several studies, highlighting its role in preventing cardiovascular diseases .

Food Science Applications

1. Nutraceuticals

this compound is being explored as a nutraceutical ingredient due to its health-promoting properties. Its incorporation into dietary supplements aims to leverage its antioxidant and anti-inflammatory benefits for overall health enhancement .

2. Food Preservation

The antioxidant properties of this compound make it suitable for use in food preservation. It can help extend the shelf life of food products by preventing oxidation, which leads to rancidity and spoilage .

Cosmetic Applications

The cosmetic industry is increasingly interested in this compound due to its skin-protective and anti-aging properties. This compound's ability to reduce oxidative stress can contribute to skin health by preventing premature aging and promoting skin repair .

Table 1: Biological Activities of this compound

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Anti-inflammatory | Inhibits cytokines | |

| Anticancer | Induces apoptosis in cancer cells | |

| Cardiovascular | Modulates lipid metabolism |

Table 2: Potential Applications of this compound

| Application Area | Description | Current Research |

|---|---|---|

| Nutraceuticals | Dietary supplements for health benefits | Ongoing studies |

| Food Preservation | Extends shelf life through antioxidant action | Experimental trials |

| Cosmetics | Anti-aging products promoting skin health | Product development |

Case Studies

Case Study 1: Antioxidant Effects on LDL Oxidation

A study investigated the impact of this compound on low-density lipoprotein (LDL) oxidation. Results indicated that this compound significantly protected LDL from oxidative damage, suggesting its potential role in cardiovascular disease prevention .

Case Study 2: Anti-cancer Activity

In vitro studies on MCF-7 breast cancer cells revealed that treatment with this compound resulted in reduced cell viability and induced apoptosis through caspase activation pathways. This highlights this compound's potential as an anticancer agent .

Wirkmechanismus

Oleoside exerts its effects through several molecular pathways:

Antioxidant Activity: this compound scavenges free radicals and upregulates antioxidant enzymes, protecting cells from oxidative stress.

Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and reduces the infiltration of inflammatory cells.

Neuroprotective Mechanism: this compound modulates signaling pathways involved in neuronal survival and reduces neuroinflammation.

Vergleich Mit ähnlichen Verbindungen

Oleuropein: A more complex secoiridoid glycoside with similar health benefits but a more intricate structure.

Hydroxytyrosol: A simpler phenolic compound derived from oleoside with potent antioxidant properties.

Uniqueness of this compound: this compound is unique due to its intermediate complexity, allowing it to serve as a precursor for both more complex and simpler bioactive compounds. Its diverse range of reactions and applications makes it a versatile compound in both scientific research and industrial applications .

Biologische Aktivität

Oleoside is a secoiridoid compound primarily found in olive oil and various plants within the Oleaceae family. It has garnered significant interest due to its potential health benefits, particularly its antioxidant, anti-inflammatory, and anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

This compound is a glucoside derivative of oleuropein, characterized by its unique structure that contributes to its biological activities. The compound exists in various forms, including this compound 11-methyl ester, which has been studied for its cytotoxic effects.

Antioxidant Activity

This compound exhibits strong antioxidant properties, which are crucial for combating oxidative stress in biological systems. The antioxidant capacity of this compound can be measured through various assays, including:

- DPPH Radical Scavenging Activity : Measures the ability to neutralize free radicals.

- Ferric Reducing Antioxidant Power (FRAP) : Assesses the reduction of ferric ions to ferrous ions.

Table 1: Antioxidant Activity of this compound and Related Compounds

| Compound | DPPH Scavenging (%) | FRAP (mM Trolox Equivalents) |

|---|---|---|

| This compound | 61.0 | 0.466 |

| Oleuropein | 93.0 | 0.093 |

| Hydroxytyrosol | 85.0 | 2.09 |

The data indicate that this compound has a significant capacity to scavenge free radicals, albeit lower than that of oleuropein and hydroxytyrosol, which are also prominent antioxidants found in olive oil .

Antimicrobial Activity

Research has shown that this compound possesses antimicrobial properties, although its effectiveness varies against different bacterial strains. For instance, studies indicate weak activity against Staphylococcus aureus but no significant bactericidal effects against Escherichia coli or Salmonella Typhimurium .

Anti-inflammatory Effects

This compound's anti-inflammatory properties are attributed to its ability to modulate inflammatory pathways. It has been observed to reduce the production of pro-inflammatory cytokines in macrophages, potentially through the inhibition of NF-kB signaling pathways .

Table 2: Effects of this compound on Inflammatory Markers

| Inflammatory Marker | Control Level | This compound Treatment Level |

|---|---|---|

| TNFα | High | Reduced |

| IL-6 | Moderate | Significantly Reduced |

| NO Production | Elevated | Decreased |

This table summarizes the impact of this compound on key inflammatory markers, highlighting its potential role in managing inflammatory conditions .

Anticancer Activity

This compound has shown promise in cancer research, particularly concerning liver cancer (HepG2 cells). Studies indicate that this compound 11-methyl ester exhibits strong cytotoxic activity against these cells by inducing apoptosis and disrupting mitochondrial function .

Case Study: Cytotoxic Effects on HepG2 Cells

In a controlled study, this compound was administered at varying concentrations to HepG2 cells:

- Concentration : 10 µM, 50 µM, 100 µM

- Results :

- At 10 µM: Minimal cytotoxicity observed.

- At 50 µM: Significant reduction in cell viability (approx. 40%).

- At 100 µM: Induction of apoptosis confirmed via caspase activation assays.

These findings suggest that this compound may serve as a potential chemotherapeutic agent against liver cancer .

Eigenschaften

IUPAC Name |

(4S,5E,6S)-4-(carboxymethyl)-5-ethylidene-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O11/c1-2-6-7(3-10(18)19)8(14(23)24)5-25-15(6)27-16-13(22)12(21)11(20)9(4-17)26-16/h2,5,7,9,11-13,15-17,20-22H,3-4H2,1H3,(H,18,19)(H,23,24)/b6-2+/t7-,9+,11+,12-,13+,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNMNSRMFRJNZFD-IPEIANHJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/1\[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901319128 | |

| Record name | Oleoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901319128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178600-68-5 | |

| Record name | Oleoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178600-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oleoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901319128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the molecular formula and weight of Oleoside?

A1: this compound has the molecular formula C25H32O13 and a molecular weight of 540.51 g/mol.

Q2: How is this compound typically characterized using spectroscopic techniques?

A2: Researchers often employ techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to characterize this compound. [] These methods provide detailed information about the compound's structure, including the connectivity of atoms and the presence of specific functional groups. [, ] For instance, 1H NMR, 13C NMR, and COSY spectroscopy have been used to elucidate the structure of this compound. []

Q3: Are there different forms of this compound based on methylation?

A3: Yes, this compound exists in various methylated forms, including this compound 11-methyl ester and this compound dimethyl ester. [, , , , ] These derivatives differ in the number and position of methyl groups attached to the core this compound structure.

Q4: What is the biosynthetic pathway of this compound?

A4: Studies suggest that this compound biosynthesis likely proceeds from secologanin through a series of enzymatic steps involving intermediates like 8-epikingisidic acid and this compound 11-methyl ester. [, , ] This pathway highlights the intricate metabolic network within Oleaceae species.

Q5: In which plant species and tissues can this compound be found?

A5: While primarily associated with Olea europaea, this compound and its derivatives have also been identified in other Oleaceae species like Fraxinus excelsior, Syringa josikaea, Ligustrum lucidum, and Jasminum polyanthum. [, , , , ] Within these plants, this compound is distributed in various tissues, including fruits, leaves, and seeds. [, , , , ]

Q6: How does the concentration of this compound change during olive fruit ripening?

A6: Research indicates that this compound levels are influenced by the olive ripening stage. [] In some cases, this compound content initially increases and then decreases as the fruit matures. [, ] This suggests a complex interplay between biosynthesis, accumulation, and degradation processes throughout fruit development.

Q7: Does this compound exhibit antioxidant properties?

A7: Yes, this compound and its derivatives have demonstrated antioxidant activity in various studies. [, , , ] These findings suggest that this compound might contribute to the health benefits associated with olive oil consumption. [, ]

Q8: Does this compound play a role in the plant's defense mechanisms?

A8: this compound, along with other phenolic compounds in olives, is thought to contribute to the plant's defense against herbivores and pathogens. [] Upon cell disruption, this compound can be converted to reactive compounds like oleocanthal and oleacein, which exhibit protein-crosslinking and denaturing activities. []

Q9: How stable is this compound under different processing conditions?

A9: this compound stability can be affected by factors like pH, temperature, and exposure to light. [, ] For example, alkaline conditions used in table olive processing can lead to this compound degradation. [, , ] Understanding these factors is crucial for optimizing extraction and processing methods to preserve this compound content in olive products.

Q10: What are some areas for future research on this compound?

A10: Several research avenues remain unexplored regarding this compound, including:

Q11: What analytical techniques are used to quantify this compound in plant materials?

A11: High-performance liquid chromatography (HPLC) coupled with diode array detection (DAD) and mass spectrometry (MS) is widely used for quantifying this compound and related compounds in olive fruit, leaves, and other plant matrices. [, , , , ]

Q12: Are there environmental concerns related to this compound extraction or production?

A12: While this compound itself is a natural compound, the extraction and processing of olive materials can have environmental impacts. Research is ongoing to develop sustainable practices for olive oil production and valorization of olive by-products, potentially reducing waste and maximizing the utilization of valuable compounds like this compound. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.